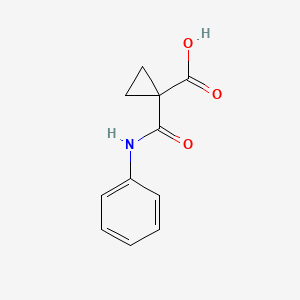1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
CAS No.: 145591-80-6
Cat. No.: VC6849089
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145591-80-6 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.213 |
| IUPAC Name | 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
| Standard InChI Key | KDXROTVXLGAFGW-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring—a three-membered carbon ring with high ring strain—substituted with a phenylcarbamoyl group (-NH-C(O)-C₆H₅) and a carboxylic acid (-COOH). This configuration imparts conformational rigidity, a trait often exploited in medicinal chemistry to enhance binding affinity to biological targets. The InChIKey KDXROTVXLGAFGW-UHFFFAOYSA-N uniquely identifies its stereochemical properties.
Physical and Chemical Characteristics
Key physicochemical properties are summarized below:
The compound’s low solubility in aqueous media and moderate solubility in polar organic solvents like DMSO and methanol suggest hydrophobic interactions dominate its behavior . The predicted pKa of 3.62 indicates that the carboxylic acid group is partially ionized at physiological pH, potentially influencing its bioavailability .
Synthetic Routes and Methodological Considerations
Challenges in Cyclopropane Synthesis
The high ring strain of cyclopropane (≈27.5 kcal/mol) necessitates careful control of reaction conditions to prevent ring-opening side reactions. Steric hindrance from the phenyl group further complicates regioselective functionalization, often requiring catalytic systems to enhance yield.
Pharmaceutical and Biochemical Applications
Antiproliferative Activity of Analogues
Although direct evidence is lacking, structurally similar 1-phenylcyclopropane carboxamide derivatives exhibit potent inhibition of leukemia cell lines (e.g., K562 and HL-60) with IC₅₀ values in the micromolar range . Mechanistic studies suggest these compounds interfere with cell cycle progression by modulating kinase signaling pathways .
Biological Activity and Mechanistic Insights
Structural Advantages of Cyclopropane Moieties
The cyclopropane ring’s planar rigidity enhances molecular recognition by biological targets, such as enzymes and receptors, by reducing entropy penalties during binding. This property is exploited in drug design to improve pharmacokinetic profiles.
Comparative Analysis with Cabozantinib
Cabozantinib, a parent drug associated with this impurity, targets MET and VEGFR2 kinases to inhibit tumor angiogenesis . While 1-(phenylcarbamoyl)cyclopropanecarboxylic acid lacks direct therapeutic use, its structural resemblance to cabozantinib’s cyclopropane core underscores its relevance in structure-activity relationship (SAR) studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume